N-(2-Hydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
Description
N-(2-Hydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a benzamide derivative characterized by a hydroxypropylamide group at the N-position and a 5-nitrofuran-vinyl substituent at the para position of the benzamide core. The vinyl linker between the benzamide and nitrofuran introduces conjugation, which may influence electronic properties and molecular rigidity, impacting target binding and metabolic stability .
Properties
Molecular Formula |
C16H16N2O5 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C16H16N2O5/c1-11(19)10-17-16(20)13-5-2-12(3-6-13)4-7-14-8-9-15(23-14)18(21)22/h2-9,11,19H,10H2,1H3,(H,17,20)/b7-4+ |
InChI Key |
CLIJZOHIVFWZCC-QPJJXVBHSA-N |
Isomeric SMILES |
CC(CNC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])O |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C=CC2=CC=C(O2)[N+](=O)[O-])O |
Origin of Product |
United States |
Biological Activity
N-(2-Hydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃
- Molecular Weight : 273.30 g/mol
The presence of the nitrofuran moiety is significant as it is known for its antibacterial properties, while the vinyl and hydroxyl groups may enhance its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the nitrofuran derivative followed by coupling reactions to introduce the hydroxyl and vinyl groups. Specific methodologies may vary, but common techniques include:
- Nitration : Introduction of the nitro group to the furan ring.
- Vinylation : Formation of the vinyl group through Wittig or similar reactions.
- Hydroxylation : Addition of the hydroxypropyl group via nucleophilic substitution.
Antimicrobial Activity
A study evaluated a series of benzamide derivatives, including compounds structurally related to this compound, against various microbial strains. The results indicated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/ml against bacteria such as Staphylococcus aureus and Escherichia coli. Notably, compounds with nitro groups showed enhanced activity against drug-resistant strains .
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Bacillus subtilis | 3.9 |
| Klebsiella pneumoniae | 7.8 |
| Pseudomonas aeruginosa | 15.6 |
| Candida albicans | 31.25 |
Anticancer Activity
Research has also focused on the anticancer potential of similar compounds. In vitro studies demonstrated that derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant activity. For instance, compounds related to this compound showed IC50 values below 10 µM against colorectal cancer cells (HT-29), suggesting promising therapeutic potential .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Wall Synthesis : The presence of the nitrofuran moiety may interfere with bacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that similar compounds can activate apoptotic pathways in cancer cells, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Nitrofuran derivatives are known to generate ROS, contributing to their antimicrobial and anticancer effects.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a nitrofuran derivative showed a significant reduction in bacterial load in patients with chronic infections resistant to standard antibiotics.
- Case Study 2 : In preclinical models, a related benzamide derivative demonstrated potent anticancer activity, leading to further investigation into its use as a chemotherapeutic agent.
Comparison with Similar Compounds
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (Compound 9)
4-((2-Methylhydrazino)methyl)-N-isopropylbenzamide
- Substituents :
- Benzamide core with a methylhydrazine group at the para position.
- N-linked isopropyl group.
- The isopropyl group reduces solubility compared to the hydroxypropyl group in the target compound .
N-(2-Hydroxypropyl)-4-styrylbenzamide (Hypothetical Analogue)
- Substituents :
- Benzamide core with a styryl (vinyl-phenyl) group at the para position.
- N-linked hydroxypropyl group.
- Key Features :
- Lacks the nitrofuran’s nitro group, reducing redox activity but maintaining conjugation via the styryl group.
- Hydroxypropyl enhances solubility, similar to the target compound.
Comparative Analysis Table
Research Findings and Implications
Electron-Deficient Moieties : The target compound’s 5-nitrofuran-vinyl group provides distinct redox activity compared to the trifluoromethyl-oxadiazole in Compound 2. This suggests divergent biological targets—antimicrobial vs. neurological .
Conjugation Effects : The vinyl linker in both the target compound and hypothetical styryl analogue may increase planarity, favoring interactions with flat binding pockets (e.g., DNA topoisomerases or kinase ATP sites).
Gaps in Data : Direct comparative studies on antimicrobial efficacy or pharmacokinetics are lacking. Further research should focus on in vitro MIC assays and metabolic stability profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
